molecular formula C18H21N3O5 B2540134 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034556-38-0

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2540134
CAS No.: 2034556-38-0
M. Wt: 359.382
InChI Key: NYBWORRROOJWIU-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a dioxopiperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the dioxopiperazine moiety is formed via cyclization reactions involving appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods like chromatography ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the dioxopiperazine moiety can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and overall molecular architecture.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its combination of a benzofuran ring with a dioxopiperazine moiety. This structural feature imparts distinct biological activities and chemical reactivity, setting it apart from other benzofuran derivatives .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBWORRROOJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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